molecular formula C7H11NO4S B2722906 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2241138-48-5

8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B2722906
CAS No.: 2241138-48-5
M. Wt: 205.23
InChI Key: BBAVFERODPJBFD-UHFFFAOYSA-N
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Description

8,8-Dioxo-8lambda6-thia-1-azabicyclo[321]octane-5-carboxylic acid is a complex organic compound with the molecular formula C7H11NO4S It is characterized by its bicyclic structure, which includes a sulfur atom and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various synthetic routes. These routes often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the carboxylic acid group can produce esters or amides.

Scientific Research Applications

8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with various molecular targets. The sulfur atom and carboxylic acid group play crucial roles in these interactions, potentially affecting enzyme activity or binding to specific receptors. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like tropinone share a similar bicyclic structure and are known for their biological activity.

    Bicyclic Lactams: These compounds also feature a bicyclic structure and are used in various chemical and pharmaceutical applications.

Uniqueness

What sets 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid apart is the presence of the sulfur atom and the specific arrangement of its functional groups.

Properties

IUPAC Name

8,8-dioxo-8λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAVFERODPJBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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